molecular formula C21H32N4O B7142743 N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide

N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B7142743
M. Wt: 356.5 g/mol
InChI Key: SKYBSHLHOJIKPA-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide is a complex organic compound characterized by its adamantyl and pyrazolyl functional groups. This compound is of interest due to its potential pharmacological activities and its unique structural features, which make it a subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from the preparation of the adamantyl and pyrazolyl intermediates. One common method involves the reaction of 2-adamantylamine with 2-(1,3-dimethylpyrazol-4-yl)pyrrolidine-1-carboxylic acid under specific conditions to form the desired acetamide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production process efficiently. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolyl or adamantyl moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including antiviral, analgesic, and antidiabetic activities.

    Industry: Utilized in the development of new materials with enhanced properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can enhance binding affinity and selectivity. The pyrazolyl and pyrrolidinyl moieties may interact with active sites or binding pockets, modulating the activity of the target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide can be compared with other adamantyl-containing compounds, such as:

    Amantadine: Known for its antiviral and antiparkinsonian activities.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar structure.

Properties

IUPAC Name

N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-13-18(11-24(2)23-13)19-4-3-5-25(19)12-20(26)22-21-16-7-14-6-15(9-16)10-17(21)8-14/h11,14-17,19,21H,3-10,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYBSHLHOJIKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CCCN2CC(=O)NC3C4CC5CC(C4)CC3C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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